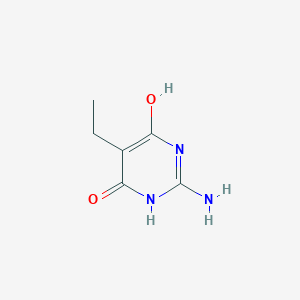

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of an amino group at the second position, an ethyl group at the fifth position, and a hydroxyl group at the sixth position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with guanidine in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired compound. The reaction conditions typically involve heating the reaction mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, catalysts, and purification methods can vary depending on the desired yield and purity of the final product. Common purification techniques include recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one serves as a crucial building block in the synthesis of pharmaceutical compounds. It exhibits potential antiviral, antibacterial, and anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit Bruton's tyrosine kinase (Btk), which is implicated in several autoimmune diseases and cancers . The selective inhibition of Btk by compounds derived from this compound may offer therapeutic avenues for treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes, making it valuable in drug design. For example, studies have reported its interaction with the folate-binding catalytic center of enzymes such as FolD from Pseudomonas aeruginosa, demonstrating its potential as an enzyme inhibitor . The compound's structural characteristics allow it to form critical interactions with enzyme active sites, enhancing its efficacy as an inhibitor.

Organic Synthesis

Intermediate in Chemical Reactions

In organic synthesis, this compound is utilized as an intermediate for creating more complex organic molecules. Its ability to undergo various reactions—such as oxidation and substitution—enables the formation of diverse derivatives that can be tailored for specific applications. This versatility makes it a valuable reagent in the laboratory setting.

Biological Studies

Research in Biochemistry

The compound plays a significant role in biological studies related to enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into metabolic pathways and disease mechanisms. For example, investigations into its inhibitory effects on enzymes involved in disease progression have highlighted its potential utility in understanding neurodegenerative disorders.

Industrial Applications

Production of Specialty Chemicals

In addition to its research applications, this compound is employed in the production of dyes, agrochemicals, and other specialty chemicals . Its chemical properties facilitate its use in formulating products that require specific functional groups for performance.

Mécanisme D'action

The mechanism of action of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-hydroxypyrimidine: Lacks the ethyl group at the fifth position.

5-Ethyl-2,4-dihydroxypyrimidine: Contains an additional hydroxyl group at the fourth position.

2-Amino-6-methylpyrimidin-4(3H)-one: Has a methyl group instead of an ethyl group at the fifth position.

Uniqueness

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one is unique due to the specific combination of functional groups and their positions on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

- Molecular Formula : C₆H₉N₃O₂

- CAS Number : 30201-72-0

- Structure : The compound features an amino group, a hydroxyl group, and an ethyl substituent on the pyrimidine ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby modulating substrate binding and catalysis. This compound has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for bacterial DNA synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It interferes with bacterial growth by inhibiting DHFR, which is essential for the synthesis of nucleic acids in bacteria. This mechanism has been explored in various studies, highlighting its potential as an antibacterial agent.

Antiviral Activity

While some studies have reported antiviral properties, the activity of this compound against viruses such as HIV and herpes simplex virus (HSV) appears limited. High concentrations (greater than 100 μg/mL) were required to observe any antiviral effects, indicating that while it may have some activity, it is not particularly potent compared to other antiviral agents .

Case Studies and Research Findings

- Inhibition of Dihydrofolate Reductase :

-

Pharmacological Evaluation :

- In a pharmacological study involving various pyrimidine derivatives, this compound was evaluated for its binding affinity to adenosine receptors. The results indicated moderate selectivity towards certain receptor subtypes, suggesting potential applications in modulating adenosine signaling pathways .

Data Tables

| Biological Activity | IC₅₀ (μM) | Mechanism |

|---|---|---|

| DHFR Inhibition | 10 - 50 | Competitive inhibition |

| Antiviral Activity | >100 | Limited efficacy |

| Adenosine Receptor Binding | Varies | Modulation of receptor activity |

Propriétés

IUPAC Name |

2-amino-5-ethyl-4-hydroxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-4(10)8-6(7)9-5(3)11/h2H2,1H3,(H4,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIYTJHETGATKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30201-72-0 |

Source

|

| Record name | 2-AMINO-4,6-DIHYDROXY-5-ETHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.